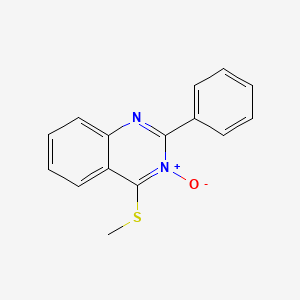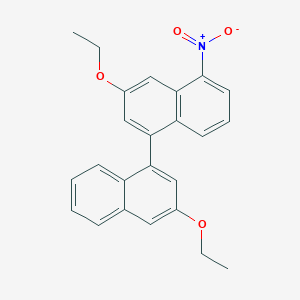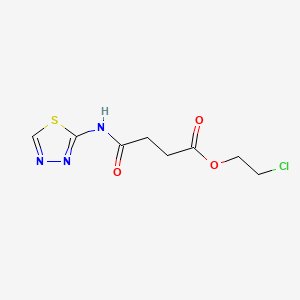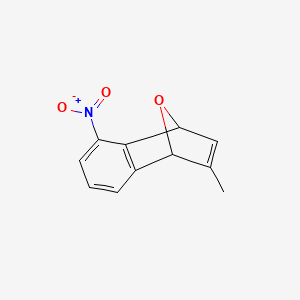
Nonyl(triphenyl)phosphanium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonyl(triphenyl)phosphanium nitrate is a quaternary phosphonium salt, characterized by the presence of a nonyl group attached to a triphenylphosphine moiety, with nitrate as the counterion. This compound is part of a broader class of organophosphorus compounds known for their diverse applications in organic synthesis, catalysis, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nonyl(triphenyl)phosphanium nitrate typically involves the quaternization of triphenylphosphine with a nonyl halide, followed by the metathesis reaction with a nitrate salt. The general reaction can be represented as: [ \text{PPh}_3 + \text{NonylX} \rightarrow \text{NonylPPh}_3^+ \text{X}^- ] [ \text{NonylPPh}_3^+ \text{X}^- + \text{AgNO}_3 \rightarrow \text{NonylPPh}_3^+ \text{NO}_3^- + \text{AgX} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
化学反应分析
Types of Reactions: Nonyl(triphenyl)phosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Nonyl(triphenyl)phosphine oxide.
Reduction: Triphenylphosphine and nonyl alcohol.
Substitution: Various substituted phosphonium salts depending on the substituent introduced.
科学研究应用
Nonyl(triphenyl)phosphanium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of Nonyl(triphenyl)phosphanium nitrate involves its ability to act as a nucleophilic catalyst, facilitating various organic transformations. The phosphonium center can stabilize transition states and intermediates, thereby lowering the activation energy of reactions. The nonyl group provides hydrophobic interactions, enhancing the solubility and reactivity of the compound in organic solvents.
相似化合物的比较
Triphenylphosphine: A widely used phosphine ligand in catalysis and organic synthesis.
Tetrabutylphosphonium Nitrate: Another quaternary phosphonium salt with similar applications but different alkyl groups.
Hexadecyl(triphenyl)phosphanium Bromide: A similar compound with a longer alkyl chain, used in surfactant and material science applications.
Uniqueness: Nonyl(triphenyl)phosphanium nitrate is unique due to its specific combination of a nonyl group and triphenylphosphine moiety, providing a balance of hydrophobicity and reactivity. This makes it particularly effective in phase-transfer catalysis and other applications where both solubility and reactivity are crucial.
属性
| 111922-66-8 | |
分子式 |
C27H34NO3P |
分子量 |
451.5 g/mol |
IUPAC 名称 |
nonyl(triphenyl)phosphanium;nitrate |
InChI |
InChI=1S/C27H34P.NO3/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;2-1(3)4/h8-16,18-23H,2-7,17,24H2,1H3;/q+1;-1 |
InChI 键 |
MESIPCCTXIJNFW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)





phosphoryl}propanoic acid](/img/structure/B14315106.png)
